REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8](=[N:10][OH:11])[NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C)C=CC=CC=1.[Cl:19][CH2:20][C:21](OC(=O)CCl)=O>O>[CH2:7]([C:8]1[N:9]=[C:21]([CH2:20][Cl:19])[O:11][N:10]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0.27 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(N)=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.27 mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC(CCl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is removed by means of a Dean Stark trap
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 3-4 hours after which it
|
Duration
|
3.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
EXTRACTION
|
Details
|
extracted once with 150 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene solution is then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
Upon distillation of the residue, 3-benzyl-5-chloromethyl-1,2,4-oxadiazole, 19.8 g
|
Type
|
CUSTOM
|
Details
|
of 100-108 (0.04 mm) is obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)C1=NOC(=N1)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |